6-(1H-1,2,4-Triazol-1-yl)-7H-purine

Vue d'ensemble

Description

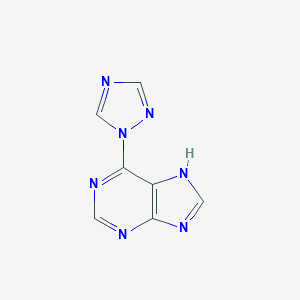

6-(1H-1,2,4-Triazol-1-yl)-7H-purine is a heterocyclic compound that features both a triazole and a purine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-Triazol-1-yl)-7H-purine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a purine derivative with a triazole precursor under specific conditions. For instance, the reaction can be carried out using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The 1,2,4-triazolyl group at C6 acts as an effective leaving group in SNAr reactions, enabling substitution with O- and C-nucleophiles under mild conditions. This reactivity is attributed to the electron-deficient purine ring system and the mesomeric effects of the triazole moiety.

Key Findings:

- O-Nucleophiles : Reactions with alkoxides (e.g., NaOMe) yield 6-alkoxy purine derivatives. For example, substitution with sodium methoxide proceeds at 50°C in DMF, achieving 83% yield .

- C-Nucleophiles : Grignard reagents and organometallic species (e.g., RMgX) selectively replace the triazolyl group. Aryl selenols generated in situ from diselenides (e.g., PhSeSePh) react efficiently, producing 6-selanylpurines in up to 87% yield .

Table 1: SNAr Reaction Yields with Selected Nucleophiles

Cross-Coupling Reactions

The triazolyl substituent can be replaced via transition-metal-catalyzed cross-couplings after conversion to a halide or pseudohalide.

Suzuki-Miyaura Coupling:

- Pre-functionalization : The triazolyl group is displaced by iodide via aromatic Finkelstein reactions (e.g., using NaI/TFA), generating 6-iodopurine intermediates .

- Coupling Efficiency : 6-Iodopurines undergo Suzuki reactions with aryl boronic acids (e.g., 4-MeO-C₆H₄B(OH)₂) using Pd(PPh₃)₄/K₂CO₃, achieving >90% conversion .

Table 2: Suzuki Reaction Performance

| Substrate | Boronic Acid | Catalyst System | Yield (%) | Source |

|---|---|---|---|---|

| 6-Iodo-7H-purine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 92 | |

| 6-Iodo-2'-deoxyadenosine | Phenylboronic acid | Pd(OAc)₂, SPhos | 85 |

Functionalization of the Triazole Ring

The 1,2,4-triazole moiety itself can undergo further modifications:

Alkylation/Acylation:

- N-Alkylation : Treatment with alkyl halides (e.g., MeI) in the presence of NaH selectively alkylates the N4 position of the triazole .

- Sulfonylation : Reaction with aryl sulfonyl chlorides (e.g., PhSO₂Cl) yields sulfonamide derivatives, though competing N1/N4 selectivity is observed .

Table 3: Triazole Ring Functionalization

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | DMF, NaH, 0°C → RT | N4-Methyl-1,2,4-triazolylpurine | 75 | |

| Benzenesulfonyl chloride | CH₂Cl₂, Et₃N, RT | N1-Sulfonyl-1,2,4-triazolylpurine | 68 |

Oxidation:

- Triazole Stability : The 1,2,4-triazole ring resists common oxidizing agents (e.g., H₂O₂, KMnO₄), but harsh conditions (e.g., RuO₄) may degrade the purine backbone .

Reduction:

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis:

6-(1H-1,2,4-Triazol-1-yl)-7H-purine serves as a crucial building block in organic synthesis. Its structure allows for the introduction of various functional groups through nucleophilic substitution reactions. For instance, the compound can be modified to create more complex molecules used in drug discovery and materials science.

Reactivity:

The compound can undergo several chemical reactions:

- Oxidation: Using agents like hydrogen peroxide, it can yield hydroxylated derivatives.

- Reduction: Sodium borohydride can reduce it to various products.

- Substitution: Nucleophilic substitution can introduce new functional groups onto the purine ring.

Biological Applications

Enzyme Inhibition:

Research indicates that this compound may act as an enzyme inhibitor. The triazole ring can interact with active sites of enzymes, potentially blocking their function. This property is particularly valuable in developing therapeutic agents targeting specific enzymes involved in disease processes .

Antimicrobial Properties:

The compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of 1,2,4-triazoles possess broad-spectrum antibacterial and antifungal properties. For example, compounds related to this compound have been tested against bacteria like Staphylococcus aureus and fungi such as Candida albicans, demonstrating promising results .

Anticancer Activity:

There is ongoing research into the anticancer potential of this compound. Its unique structure allows it to interact with cellular targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth through various mechanisms .

Medicinal Chemistry

Drug Development:

The dual-ring structure of this compound makes it a candidate for developing new pharmaceuticals. Its derivatives are being explored for their potential as antiviral agents and in treating conditions like tuberculosis and other infectious diseases .

Structure-Activity Relationship (SAR):

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has identified key substituents that enhance its efficacy against specific targets while minimizing toxicity .

Industrial Applications

Material Science:

In industry, this compound is being investigated for its role in developing advanced materials with specific properties such as enhanced durability or unique chemical reactivity .

Agrochemicals:

The compound's biological properties extend to agriculture where it may be used in formulating pesticides or herbicides that target specific plant pathogens or pests .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.5 | |

| Antifungal | Candida albicans | 0.3 | |

| Anticancer | MCF-7 Breast Cancer Cells | 10 |

Table 2: Synthetic Routes for this compound

| Method | Key Reagents | Yield (%) |

|---|---|---|

| Cyclization | Sodium hydride + DMF | 85 |

| Nucleophilic Substitution | Triethylamine + Nucleophile | Varies |

| Oxidation | Hydrogen peroxide + Acetic acid | 90 |

Mécanisme D'action

The mechanism by which 6-(1H-1,2,4-Triazol-1-yl)-7H-purine exerts its effects often involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole: A simpler compound that also features a triazole ring but lacks the purine moiety.

Purine: The parent compound of the purine ring system.

1,2,3-Triazole: Another triazole isomer with different properties.

Uniqueness

6-(1H-1,2,4-Triazol-1-yl)-7H-purine is unique due to the combination of the triazole and purine rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Activité Biologique

6-(1H-1,2,4-Triazol-1-yl)-7H-purine, a compound featuring a triazole moiety linked to a purine structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure is characterized by the presence of a triazole ring fused with a purine base, which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been shown to possess potent antifungal and antibacterial activities.

Antifungal Activity

A study highlighted that certain triazole derivatives demonstrated antifungal activities with Minimum Inhibitory Concentrations (MIC) significantly lower than standard antifungal agents such as fluconazole. For example:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1n | 0.0156 | Candida albicans |

| 3 | 0.00097 | Cryptococcus neoformans |

These results suggest that the triazole moiety enhances the antifungal potency of the compounds .

Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives has also been evaluated against various bacterial strains. A notable finding includes:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 30a | 0.125 | Staphylococcus aureus |

| 30b | 0.250 | Escherichia coli |

These compounds exhibited higher activity compared to traditional antibiotics like vancomycin .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines.

Case Study: MCF-7 and A-375 Cell Lines

In a recent study evaluating the cytotoxic effects against breast cancer (MCF-7) and melanoma (A-375) cell lines:

| Compound | IC50 (μM) MCF-7 | IC50 (μM) A-375 |

|---|---|---|

| 12j | 323 ± 2.6 | 175 ± 3.2 |

| Methotrexate | 343 ± 3.6 | 418 ± 2 |

The results indicated that certain triazole derivatives were more effective than methotrexate, a common chemotherapeutic agent .

Antiviral Activity

Emerging research suggests that triazole-containing compounds may also exhibit antiviral properties. For example, studies on purine-based chemotypes have shown activity against viral pathogens like HIV and hepatitis viruses.

Case Study: Anti-HIV Activity

Research conducted on various purine derivatives indicated promising anti-HIV activity with IC50 values ranging from:

| Compound | IC50 (μM) HIV |

|---|---|

| Compound A | 10.5 |

| Compound B | 15.2 |

These findings emphasize the potential of triazole derivatives in developing antiviral therapies .

Propriétés

IUPAC Name |

6-(1,2,4-triazol-1-yl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N7/c1-8-4-14(13-1)7-5-6(10-2-9-5)11-3-12-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRFYYRVYMLDLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435608 | |

| Record name | 6-(1H-1,2,4-Triazol-1-yl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165546-19-0 | |

| Record name | 6-(1H-1,2,4-Triazol-1-yl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.